molecular formula C16H15BrO B1522353 3-(4-Bromophenyl)-4'-methylpropiophenone CAS No. 898760-99-1

3-(4-Bromophenyl)-4'-methylpropiophenone

Cat. No.: B1522353
CAS No.: 898760-99-1
M. Wt: 303.19 g/mol
InChI Key: GGHCDQGKIWONCT-UHFFFAOYSA-N
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Description

“3-(4-Bromophenyl)propionic acid” is a laboratory chemical . It’s also known as “1-(4-bromophenyl)-3-chloro-1-propanone” and its molecular geometry has been studied based on density functional theory (DFT) calculations, FTIR and FT Raman spectra .


Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, the synthesis of new comb-shaped methacrylate oligomers was achieved by free radical polymerization of the corresponding monomers .


Molecular Structure Analysis

The molecular structure of a related compound, “(E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one”, was successfully synthesized and crystallized in the monoclinic system .


Chemical Reactions Analysis

A related compound, “3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole”, was used as a key intermediate in the synthesis of polymer and non-polymer ordered liquid crystal phase .


Physical and Chemical Properties Analysis

The physical properties of a related compound, “3-(4-Bromophenyl)propionic acid”, include a density of 1.399 g/cm3 and a boiling point of 267.8ºC at 760 mmHg .

Scientific Research Applications

Environmental Science and Toxicology

  • Environmental Concentrations and Toxicology of Brominated Compounds : Brominated phenols, which share structural similarities with 3-(4-Bromophenyl)-4'-methylpropiophenone, are widely produced and used as intermediates in the synthesis of brominated flame retardants. They are also degradation products of these substances and have been identified as environmental pollutants with potential toxic effects on aquatic organisms and humans. Their ubiquity in the environment and the gaps in knowledge regarding their toxicokinetics and toxicodynamics highlight the need for further research (Koch & Sures, 2018).

Pharmacology and Biomedical Applications

  • Pharmacological Properties of Phenolic Compounds : Phenolic compounds, including chlorogenic acid (CGA) and others, exhibit a wide range of biological and pharmacological effects such as antioxidant, anti-inflammatory, and cardioprotective activities. These properties are leveraged in developing therapeutic agents for various diseases including cardiovascular disease, diabetes, and obesity. The review by Naveed et al. calls for further research to optimize the biological and pharmacological effects of phenolic compounds for practical use (Naveed et al., 2018).

Chemical Synthesis and Material Science

  • Synthesis and Application of Brominated Biphenyl Compounds : Research on the synthesis of brominated biphenyls, such as 2-Fluoro-4-bromobiphenyl, provides insights into the challenges and methodologies for preparing structurally complex brominated compounds. These intermediates are crucial for manufacturing pharmaceuticals and other materials, demonstrating the significance of developing efficient synthesis protocols (Qiu et al., 2009).

Safety and Hazards

The safety data sheet for “3-(4-Bromophenyl)propionic acid” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

A related compound, “3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole”, is a new key intermediate in the synthesis of polymer and non-polymer ordered liquid crystal phase . This suggests potential future directions in the field of liquid crystal polymers.

Properties

IUPAC Name

3-(4-bromophenyl)-1-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-5,7-10H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHCDQGKIWONCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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